2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The pyrazolo[1,5-a]pyrimidine intermediate and methoxymethyl chloride.
Reaction Conditions: The reaction is typically performed in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Final Product Formation
Starting Materials: The intermediate from the previous step and appropriate reagents to introduce the hydroxyl group at the 7-position.
Reaction Conditions: This step may involve oxidation or substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step organic reactions
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core
Starting Materials: 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the pyrazolo[1,5-a]pyrimidine intermediate.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The 4-chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of 2-(phenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol.
Substitution: Formation of 2-(4-substituted phenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol.
Scientific Research Applications
2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol: Lacks the methoxymethyl group, which may affect its biological activity.
2-(4-Methylphenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.
2-(4-Chlorophenyl)-5-(ethoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol: Has an ethoxymethyl group instead of a methoxymethyl group, which may influence its reactivity.
Uniqueness
2-(4-Chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to the combination of the 4-chlorophenyl and methoxymethyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-20-8-11-6-14(19)18-13(16-11)7-12(17-18)9-2-4-10(15)5-3-9/h2-7,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJNFWIYRVNDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.